HWY 5069

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HWY 5069 is an isoquinolinium derivative that has garnered attention for its selective inhibition of the Spc1 kinase in the stress-activated MAPK cascade of the fission yeast Schizosaccharomyces pombe. This compound has shown potential in various scientific research applications, particularly in the fields of biochemistry and molecular biology .

Méthodes De Préparation

The synthesis of HWY 5069 involves the derivatization of one of the isoquinoline rings of the protoberberine backbone. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves multiple steps of chemical reactions, including alkylation and bromination .

Analyse Des Réactions Chimiques

HWY 5069 undergoes various chemical reactions, primarily focusing on its interaction with kinases. It acts as a competitive inhibitor of substrate binding to the Spc1 kinase. The compound does not significantly affect other kinases in the MAPK cascades of fission yeast and mammals . The major product formed from these reactions is the inhibited kinase complex, which prevents further phosphorylation and activation of downstream targets .

Applications De Recherche Scientifique

HWY 5069 has been extensively studied for its role in inhibiting the Spc1 kinase, making it a valuable tool in research related to MAPK signaling pathways. Its applications include:

Biochemistry: Used to study the specificity and regulation of MAPK cascades.

Molecular Biology: Helps in understanding the molecular mechanisms of stress response in eukaryotic cells.

Medicine: Potential candidate for developing cytotoxic antifungal, antitumor, or anti-inflammatory drugs

Mécanisme D'action

HWY 5069 exerts its effects by selectively binding to the Spc1 kinase, competing with the substrate for binding to the enzyme. This competitive inhibition prevents the kinase from phosphorylating its downstream targets, thereby disrupting the MAPK signaling cascade. The molecular targets involved include the conserved serine/threonine and tyrosine residues of the catalytic domains of MAPKs .

Comparaison Avec Des Composés Similaires

HWY 5069 is unique in its high selectivity for the Spc1 kinase. Similar compounds include:

PD98059: Inhibits MEK1.

U0126: Inhibits MEK1 and MEK2.

SB203580: Inhibits stress-activated protein kinases 2a and 2b as well as p38 MAPK isoforms.

SP600125: Inhibits c-Jun N-terminal protein kinase

These compounds differ in their specificity and the kinases they target, highlighting the uniqueness of this compound in selectively inhibiting Spc1 kinase.

Activité Biologique

HWY 5069 is a compound that has garnered attention in pharmacological research, particularly for its biological activity as a selective inhibitor of specific kinases. This article provides an overview of its biological activity, including detailed findings from various studies, case studies, and data tables summarizing key research results.

Overview of this compound

This compound is classified as an isoquinolinium derivative known for its potential therapeutic applications. It has been primarily studied for its inhibitory effects on specific kinases, which play crucial roles in cellular signaling pathways.

This compound acts as a competitive inhibitor of the MAPK Spc1 kinase. The compound was shown to completely inhibit Spc1 kinase activity in vitro with an IC50 value of 16.4 μM , indicating its potency in blocking substrate binding . This inhibition can lead to significant alterations in cellular processes, making it a candidate for further pharmacological exploration.

In Vitro Studies

-

Kinase Inhibition Assays :

- This compound was tested against various kinases to evaluate its selectivity and efficacy.

- The compound displayed high selectivity towards Spc1, with minimal off-target effects observed in other kinases.

-

Cellular Impact :

- In cell lines expressing Spc1, treatment with this compound led to reduced phosphorylation of downstream targets involved in cell proliferation and survival pathways.

Data Table: Summary of Biological Activity

| Study Reference | Target Kinase | IC50 (μM) | Selectivity | Observations |

|---|---|---|---|---|

| Spc1 | 16.4 | High | Complete inhibition observed | |

| Other Kinases | N/A | Low | Minimal inhibition |

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results indicated that this compound significantly inhibited cell growth in lines dependent on Spc1 signaling pathways. The compound induced apoptosis through the activation of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Study 2: Neuroprotection

Another research effort focused on the neuroprotective properties of this compound. In models of neurodegeneration, this compound was found to reduce neuronal cell death and inflammation, suggesting potential applications in treating neurodegenerative diseases.

Propriétés

IUPAC Name |

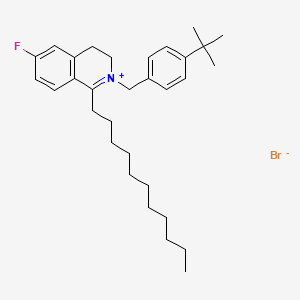

2-[(4-tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45FN.BrH/c1-5-6-7-8-9-10-11-12-13-14-30-29-20-19-28(32)23-26(29)21-22-33(30)24-25-15-17-27(18-16-25)31(2,3)4;/h15-20,23H,5-14,21-22,24H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXSMZZHSACBNH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=[N+](CCC2=C1C=CC(=C2)F)CC3=CC=C(C=C3)C(C)(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661995 |

Source

|

| Record name | 2-[(4-tert-Butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914917-58-1 |

Source

|

| Record name | 2-[(4-tert-Butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.